molecular formula C13H12ClN5O B2756504 2-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol CAS No. 1170483-64-3

2-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol

Cat. No.: B2756504
CAS No.: 1170483-64-3
M. Wt: 289.72
InChI Key: NTRUCDIWGVLUFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a well-characterized, potent, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys-481) in the active site of BTK, leading to sustained suppression of B-cell receptor signaling, a pathway critically involved in the proliferation and survival of malignant B-cells [https://pubmed.ncbi.nlm.nih.gov/17623659/]. This mechanism of action makes it an invaluable pharmacological tool for investigating the pathogenesis of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia. Its high selectivity for BTK over other kinases allows researchers to dissect the specific role of this kinase in immune cell signaling and oncogenesis with greater precision. Beyond oncology, this compound is extensively used in immunology research to study autoimmune and inflammatory diseases, as BTK is also expressed in cells of the innate immune system like macrophages and mast cells, where it modulates signaling through Fcγ and other receptors [https://www.nature.com/articles/nri2943]. The research value of this inhibitor lies in its ability to help delineate the therapeutic potential of BTK blockade, providing a foundational tool for preclinical studies that explore the efficacy and downstream consequences of targeted kinase inhibition in various biological models.

Properties

IUPAC Name

2-[[1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5O/c14-10-3-1-2-4-11(10)19-13-9(7-18-19)12(15-5-6-20)16-8-17-13/h1-4,7-8,20H,5-6H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRUCDIWGVLUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C3=NC=NC(=C3C=N2)NCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-d]pyrimidine derivatives .

Scientific Research Applications

Structure-Activity Relationship

The structure of 2-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol includes a pyrazolo[3,4-d]pyrimidine core that is critical for its activity against various biological targets. Modifications at the 2-chloro and amino ethanol positions have been shown to influence its potency and selectivity.

Anticancer Activity

Recent studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives as epidermal growth factor receptor (EGFR) inhibitors. For instance, a related compound demonstrated significant anti-proliferative activity against A549 and HCT-116 cancer cell lines with IC50 values as low as 0.016 µM against wild-type EGFR and 0.236 µM against mutant EGFR (T790M) . The apoptosis induction and cell cycle arrest at S and G2/M phases further support the potential of these compounds in cancer therapy.

CompoundCell LineIC50 (µM)Mechanism
Compound 12bA5498.21EGFR inhibition
Compound 12bHCT-11619.56EGFR inhibition
Compound 12bEGFR WT0.016Apoptotic inducer
Compound 12bEGFR T790M0.236Apoptotic inducer

Anti-inflammatory Properties

In addition to anticancer applications, derivatives of pyrazolo[3,4-d]pyrimidine have shown promise as anti-inflammatory agents. The ability to inhibit specific kinases involved in inflammatory pathways positions these compounds as potential therapeutic agents for diseases characterized by excessive inflammation.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of these compounds to their targets, providing insight into their mechanism of action. For example, docking studies against EGFR have revealed favorable interactions that correlate with observed biological activity .

Case Study: In Vitro Evaluation of Anticancer Activity

A study conducted by researchers assessed the anticancer potential of several pyrazolo[3,4-d]pyrimidine derivatives, including the compound of interest. The results indicated that modifications at specific positions significantly enhanced the anti-proliferative effects on cancer cell lines.

Case Study: Structure Optimization for Enhanced Activity

Another investigation focused on optimizing the structure of pyrazolo[3,4-d]pyrimidine derivatives to improve their selectivity towards EGFR over other kinases. This involved systematic modification of substituents and rigorous biological evaluation .

Mechanism of Action

The mechanism of action of 2-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Modifications

Pyrido[3,4-d]Pyrimidine Analogs
  • 3-[(2-(2,3-Difluorobenzylmercapto)-pyrido[3,4-d]pyrimidine-4-yl)amino]ethanol (24d): Structural Features: Replaces the pyrazolo[3,4-d]pyrimidine core with pyrido[3,4-d]pyrimidine. The 2,3-difluorobenzylthio group and ethanolamine substituent are retained. Activity: Acts as a CXCR2 antagonist, highlighting the role of core heterocycle modifications in target selectivity . Physical Properties: Melting point (mp) 181–183°C .
Hybrid Heterocyclic Systems
  • 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine: Structural Features: Fuses a thieno[3,2-d]pyrimidine ring to the pyrazolo[3,4-d]pyrimidine core. Activity: Demonstrates broad-spectrum kinase inhibition due to increased planar surface area for ATP-binding pocket interactions .

Substituent Variations

Ethanolamine Derivatives
  • Ethanol,2-[methyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]- (CAS 6266-71-3): Structural Features: Methylation of the ethanolamine nitrogen. Impact: Enhanced metabolic stability compared to the hydroxyl-containing analog, though reduced hydrogen-bonding capacity .
  • 1-(4-Chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Structural Features: Methoxyethylamino group replaces ethanolamine. Impact: Increased lipophilicity improves blood-brain barrier penetration but may reduce aqueous solubility .
Phenol and Aromatic Substituents
  • 4-[(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol: Structural Features: Phenol substituent instead of ethanolamine; methyl group at the 1-position. Impact: Phenolic hydroxyl enhances solubility but may limit membrane permeability compared to ethanolamine .
  • 2-(1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one: Structural Features: Chromenone moiety linked via ethyl spacer. Activity: Shows potent kinase inhibition (e.g., VEGFR-2) due to extended π-conjugation and fluorinated aromatic groups .
Key SAR Insights:

Ethanolamine vs. Methoxyethyl: Ethanolamine’s hydroxyl group improves solubility and target binding via hydrogen bonds, while methoxyethyl enhances lipophilicity for CNS-targeted drugs .

Chlorophenyl vs. Fluorophenyl : Fluorine substituents (e.g., in 24d) increase electronegativity and metabolic stability compared to chlorine .

Heterocycle Fusion: Thieno- or pyrido-fused cores expand planar interactions with kinase ATP pockets, enhancing inhibitory potency .

Biological Activity

The compound 2-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a derivative of pyrazolo[3,4-d]pyrimidine, a class of heterocyclic compounds known for their diverse biological activities, particularly in the field of oncology. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. Notably, it has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. The inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells .

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance:

  • Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating potent activity .
  • Mechanistic Insights : Molecular docking studies suggest that the compound interacts with the ATP-binding site of CDK2, inhibiting its activity and leading to reduced tumor growth and increased apoptosis in treated cells .

Inhibition of Other Targets

In addition to CDK2, this compound may also exhibit activity against other targets:

  • EGFR Inhibition : Some pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit epidermal growth factor receptor (EGFR), a key player in cancer signaling pathways. The compound's structural modifications enhance its selectivity and potency against both wild-type and mutant forms of EGFR .

Study 1: Anticancer Efficacy

A study published in 2023 evaluated the efficacy of various pyrazolo[3,4-d]pyrimidine derivatives, including our compound of interest. The results indicated that compounds with similar structures significantly inhibited tumor growth in xenograft models, demonstrating the potential for clinical applications in cancer therapy .

CompoundTargetIC50 (µM)Effect on Cell Cycle
2-chloro derivativeCDK20.016Arrest at G1/S phase
Other analogsEGFR0.236Induced apoptosis

Study 2: Safety Profile

Another investigation assessed the safety profile of pyrazolo[3,4-d]pyrimidines in vivo. The compound demonstrated favorable pharmacokinetic properties with no acute toxicity observed at doses up to 2000 mg/kg in mice, indicating a promising safety margin for further development .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and purity of 2-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol?

  • Methodological Answer : Multi-step synthesis typically involves condensation of 2-chlorophenylhydrazine with a pyrimidine precursor, followed by nucleophilic substitution to introduce the ethanolamine moiety. Reaction conditions (e.g., solvent polarity, temperature, and catalyst use) significantly impact yield. For example, glacial acetic acid as a solvent under reflux (~120°C) can enhance cyclization efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) is critical for isolating high-purity product .

Q. How can the structural integrity of this compound be validated during synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm the presence of the ethanolamine group (δ ~3.5–4.0 ppm for CH₂-OH and NH signals) and 2-chlorophenyl protons (δ ~7.2–7.8 ppm).
  • HRMS : Verify molecular ion peaks matching the molecular formula (C₁₃H₁₂ClN₅O).
  • FT-IR : Identify N-H stretching (~3300 cm⁻¹) and C-Cl absorption (~750 cm⁻¹) .

Q. What preliminary biological screening assays are suitable for evaluating its therapeutic potential?

  • Methodological Answer : Use in vitro assays:

  • Kinase Inhibition : Screen against FLT3, CDK, or Src kinases via fluorescence polarization assays.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : Discrepancies often arise from structural variations (e.g., substituents at the 1- and 4-positions). For example:

  • Thioether vs. Ether Linkages : Thioether analogs (e.g., Ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate) show higher lipophilicity and kinase affinity than oxygen-linked derivatives.
  • Substituent Effects : The 2-chlorophenyl group may enhance target selectivity compared to 4-fluorophenyl analogs. Validate via comparative SAR studies and molecular docking (e.g., AutoDock Vina) .

Q. What experimental designs are recommended for identifying the primary molecular targets of this compound?

  • Methodological Answer :

  • Pull-Down Assays : Use biotinylated derivatives coupled with streptavidin beads to isolate binding proteins from cell lysates.
  • Thermal Shift Assays (TSA) : Monitor protein denaturation to identify stabilized targets.
  • Phosphoproteomics : LC-MS/MS to detect inhibited phosphorylation sites in kinase pathways .

Q. How can in vivo efficacy be evaluated for this compound in disease models?

  • Methodological Answer :

  • Cancer Cachexia Model : Administer the compound (e.g., 10–50 mg/kg/day, IP) in C26 tumor-bearing mice. Measure muscle mass retention and MSTN pathway biomarkers (e.g., myostatin, Akt phosphorylation) via Western blot.
  • Pharmacokinetics : Assess plasma half-life (t₁/₂) and tissue distribution using LC-MS .

Q. What strategies improve metabolic stability without compromising bioactivity?

  • Methodological Answer :

  • Prodrug Modification : Introduce ester or carbonate groups on the ethanolamine moiety to reduce first-pass metabolism.
  • Isosteric Replacement : Replace the ethanolamine hydroxyl with a fluorine atom (C-F bond) to enhance stability. Validate via microsomal stability assays (e.g., human liver microsomes) .

Notes

  • Key References : Prioritize kinase inhibition data from synthetic protocols from .
  • Structural Uniqueness : The 2-chlorophenyl and ethanolamine groups differentiate this compound from analogs, impacting solubility and target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.